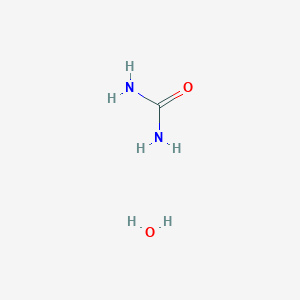

Urea, hydrate

Description

Historical Context and Foundational Discoveries of Urea (B33335) and its Hydration

The history of urea is intrinsically linked to the development of organic chemistry. It was first identified in urine in the 18th century, with French chemist Hilaire Rouelle often credited with its discovery in 1773, though Dutch scientist Herman Boerhaave may have isolated it as early as 1727. mhmedical.comureaknowhow.comskindie.co A pivotal moment in chemical history occurred in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by treating silver cyanate (B1221674) with ammonium (B1175870) chloride. mhmedical.comskindie.cokimiapars.com This achievement was the first time an organic compound was created from inorganic precursors in a laboratory, a discovery that dealt a significant blow to the theory of vitalism, which posited that organic compounds could only be produced by living organisms. skindie.co

The initial discoveries related to urea's interaction with water were largely observational, noting its high solubility. Early research sometimes alluded to the formation of hydrates, such as a potential "hydrate of urea and sodium chloride." ureaknowhow.com However, the focus for much of the 19th and early 20th centuries was on the properties of urea itself and its role in biological systems. The concept of a distinct, stable crystalline urea hydrate (B1144303) was not a primary area of investigation. Instead, research centered on the nature of urea in aqueous solutions. The formation of crystalline adducts, where urea incorporates other molecules into its crystal structure, was discovered accidentally by Bengen in 1940, who found that urea could form inclusion compounds with long-chain hydrocarbons. ucl.ac.uk This discovery highlighted urea's ability to form complex crystalline structures, a precursor to understanding its potential to form hydrates under specific conditions.

| Timeline of Key Discoveries | Researcher/Group | Contribution | Year |

| Discovery of Urea in Urine | Hilaire Rouelle (often credited) | First isolation and identification of urea from urine. | 1773 |

| First Synthesis of Urea | Friedrich Wöhler | Artificial synthesis of urea from inorganic compounds, challenging vitalism. | 1828 |

| Discovery of Urea Inclusion Compounds | F. Bengen | Accidental discovery of urea's ability to form crystalline adducts with other molecules. | 1940 |

| Identification of the "Urea Cycle" | Hans A. Krebs and Kurt Henseleit | Elucidation of the biochemical pathway for urea synthesis in the liver. | 1932 |

Evolution of Research Perspectives on Urea-Water Interactions

The scientific perspective on how urea interacts with water has undergone significant evolution. For a long time, the debate was dominated by the "structure-maker" versus "structure-breaker" controversy. acs.org Some early theories proposed that urea disrupts the hydrogen-bond network of water, acting as a "structure-breaker." This was thought to explain its ability to denature proteins. rsc.org Conversely, other models suggested that urea might enhance or create structure in water, a "structure-making" effect. acs.org

By the late 20th and early 21st centuries, a more nuanced understanding began to emerge, largely driven by advances in spectroscopic techniques and computational chemistry. acs.org Methods like infrared and Raman spectroscopy, terahertz spectroscopy, and neutron diffraction provided more direct probes of the molecular interactions in urea-water solutions. acs.org These studies, combined with molecular dynamics simulations, have largely shifted the paradigm away from the simple structure-maker/breaker dichotomy. acs.orgrsc.org

Current Paradigms and Challenges in Urea Hydrate Systems Research

The current research on urea hydration systems is multifaceted, with a focus on both fundamental understanding and practical applications. While the existence of a simple, stable urea hydrate crystal under standard conditions is not well-established, the formation of urea-containing crystalline structures in the presence of water is an active area of study.

One of the significant findings is the experimental phase diagram of the urea-water binary system, which has been constructed using techniques like Raman spectroscopy. optica.org This diagram is crucial for understanding the freezing point depression of water by urea and the conditions under which urea and ice co-exist. Recent research has even identified crystallized urea dendrimer structures in the stratum corneum of human skin, and their presence is linked to skin hydration levels. nih.gov

A major challenge remains in fully characterizing the transient and complex interactions between urea and water at the molecular level. While advanced spectroscopic and computational methods have provided significant insights, a complete picture of the hydration shell of urea and the dynamics of water exchange is still being developed. acs.org Understanding these interactions is critical for a wide range of applications, from designing more effective moisturizers in cosmetics to improving cryopreservation techniques and developing more efficient industrial processes, such as the production of hydrazine (B178648) hydrate where urea is a key reactant. mhmedical.commdpi.com

Furthermore, the study of urea in multicomponent systems, such as urea-biuret-water, is essential for industrial applications like fertilizer production, where understanding the phase equilibria is crucial for controlling product purity. ureaknowhow.com The ability of urea to form cocrystals and hydrated adducts with other compounds, like calcium sulfate (B86663) and various salts, continues to be an area of active research, with implications for pharmaceuticals and materials science. rsc.orgirb.hr

| Research Area | Key Findings/Focus | Primary Research Challenges |

| Urea-Water Phase Diagram | Determined using spectroscopic methods, showing freezing point depression and phase boundaries. optica.org | Achieving high-resolution data across a wide range of concentrations and pressures. |

| Biological Crystallization | Discovery of crystalline urea structures in human skin, affecting hydration. nih.gov | Understanding the mechanism of in-vivo crystallization and its physiological impact. |

| Molecular Dynamics | Water's rotational dynamics are slowed in the presence of urea; evidence for direct urea-protein interactions. acs.org | Accurately modeling the subtle and transient interactions in the hydration shell. |

| Industrial Processes | Understanding urea's role in the synthesis of other chemicals like hydrazine hydrate. mdpi.com | Optimizing reaction conditions and separation processes in complex aqueous media. |

| Cocrystal Formation | Urea forms crystalline adducts with various salts and organic molecules, some of which are hydrates. rsc.orgirb.hr | Predicting and controlling the formation and stability of these multicomponent crystals. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

163931-63-3 |

|---|---|

Molecular Formula |

CH6N2O2 |

Molecular Weight |

78.071 g/mol |

IUPAC Name |

urea;hydrate |

InChI |

InChI=1S/CH4N2O.H2O/c2-1(3)4;/h(H4,2,3,4);1H2 |

InChI Key |

WTHDKMILWLGDKL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)N.O |

Origin of Product |

United States |

Molecular and Supramolecular Aspects of Urea Hydration

Theoretical and Computational Investigations of Urea-Water Interactions

Theoretical and computational methods, including molecular dynamics simulations and quantum mechanical studies, have been instrumental in dissecting the intricate details of urea-water interactions at the atomic level. These approaches provide a framework for understanding the structural and dynamic properties of aqueous urea (B33335) solutions.

Molecular Dynamics Simulations of Aqueous Urea Solutions

Molecular dynamics (MD) simulations have emerged as a powerful tool for studying the behavior of aqueous urea solutions over a wide range of concentrations and temperatures. mpg.de These simulations track the movement and interactions of individual atoms and molecules over time, offering a dynamic picture of the solution's structure and properties.

The diffusion coefficient for water molecules within a 5 Å radius of a urea molecule is reduced by about 10%, and the hydration structure around urea can persist for as long as 16 picoseconds. aip.org This indicates a strong interaction between urea and its immediate water neighbors. However, even at high urea concentrations (e.g., 8 M), where nearly all water molecules are part of a urea hydration shell, the reorientation time of most water molecules remains similar to that of pure water. pnas.org This suggests that urea does not significantly alter the strength of hydrogen bonds between the bulk of water molecules. pnas.org

| Property | Observation | Source(s) |

| Water Dynamics | A fraction of water molecules (approx. one per urea) is strongly immobilized, with dynamics >6x slower than bulk water. | pnas.org |

| Bulk Water Dynamics | The majority of water molecules show reorientation times similar to pure water, even at high urea concentrations. | pnas.org |

| Diffusion Coefficient | Reduced by ~10% for water molecules within 5 Å of urea. | aip.org |

| Hydration Structure Persistence | The hydration structure around urea can last for approximately 16 ps. | aip.org |

The tendency of urea molecules to self-aggregate in aqueous solutions is a topic of ongoing investigation. Some molecular dynamics simulations suggest that urea exhibits a degree of self-aggregation, particularly at concentrations commonly used for protein denaturation. mpg.de This aggregation is thought to be driven by the hydrophobic effect, as the hydrogen bonds between urea and water are weaker than those between water molecules themselves. mpg.de

Structurally, three primary conformations for urea pairs have been identified through simulations. mpg.dempg.de However, the stability of these urea clusters is debated. Other studies indicate that direct urea-urea dimers are unstable and that urea molecules are more likely to be linked via bridging water molecules. aip.orgaip.orgresearchgate.net Quantum mechanical calculations support this, showing a rapid loss of dimer stability upon hydration. aip.orgresearchgate.net The presence of water weakens urea-urea interactions, favoring structures where urea molecules are separated by water. researchgate.net

| Interaction | Finding | Source(s) |

| Urea Self-Aggregation | Some simulations show an aggregation degree of ~20% at denaturing concentrations, driven by the hydrophobic effect. | mpg.de |

| Urea Pair Conformations | Three dominant pair conformations (α, β, γ) have been identified in simulations. | mpg.de |

| Dimer Stability | Urea dimers are generally found to be unstable in aqueous solutions, with interactions mediated by water molecules. | aip.orgaip.orgresearchgate.net |

| Water's Role | Water molecules weaken direct urea-urea interactions, leading to water-bridged urea structures. | researchgate.net |

Simulations have shown that while the number of water-water hydrogen bonds decreases with increasing urea concentration, urea can also strengthen the water structure in terms of hydrogen bond energies. mpg.de However, the total hydrogen bond energy per volume of the solution decreases because the water-urea and urea-urea hydrogen bonds are less energetic than water-water bonds. mpg.de The presence of urea does not appear to significantly disrupt the hydrogen-bonded network of water. lu.se Instead, it seems to integrate into the network, and in some cases, even enhance local water structure. mpg.de This is contrary to the idea that urea's denaturing ability comes from a general disruption of the solvent's structure. pnas.orglu.se

Urea-Urea Clustering and Water-Mediated Interactions

Quantum Mechanical and Ab Initio Studies of Urea Hydrates

Quantum mechanical (QM) and ab initio calculations provide a more detailed electronic-level understanding of urea-water interactions. These methods allow for the precise calculation of molecular geometries, interaction energies, and electronic properties, offering insights that complement molecular dynamics simulations. aip.orgnih.gov

A significant finding from quantum mechanical and ab initio studies is that the geometry of the urea molecule is not strictly planar in the gas phase or in aqueous solution. akamb.comwvu.eduresearchgate.netresearchgate.net While urea is planar in its crystalline state, ab initio calculations predict a non-planar C2 symmetry in the gas phase. akamb.comresearchgate.net

In aqueous solution, the urea molecule adopts a geometry that is intermediate between its nonplanar gas phase structure and its planar crystal structure. researchgate.net The reference interaction site model−self-consistent-field (RISM-SCF) method, which combines an ab initio description of the solute's electronic structure with an integral equation for the solvent, indicates a distinctly nonplanar urea structure in water. researchgate.net This nonplanarity is characterized by a pyramidalization at the nitrogen atoms, which is reduced in water compared to the gas phase but is still present. researchgate.net This deviation from planarity is crucial for its interactions, as it affects the molecule's electrostatic potential and its ability to form hydrogen bonds with surrounding water molecules. wvu.eduresearchgate.net The solvent induces a significant polarization of the urea molecule, increasing its dipole moment and favoring a high density of hydrogen bonds with water. researchgate.net

| Phase | Urea Geometry | Method of Determination | Source(s) |

| Solid Crystal | Planar | X-ray Crystallography, Neutron Diffraction | akamb.comwvu.edu |

| Gas Phase | Nonplanar (C2 symmetry) | Quantum Mechanics, Microwave Spectroscopy | akamb.comwvu.eduresearchgate.net |

| Aqueous Solution | Nonplanar (Intermediate) | RISM-SCF, Quantum Mechanical/Molecular Dynamics | nih.govresearchgate.net |

Electrostatic Potential and Hydrogen Bond Acceptor Capabilities

The urea molecule possesses distinct hydrogen bond donor and acceptor sites that govern its interactions with water. The two amine (-NH₂) groups act as hydrogen bond donors, while the carbonyl (C=O) oxygen serves as the primary hydrogen bond acceptor. researchgate.net The urea carbonyl is considered a stronger hydrogen bond acceptor than other groups like ester carbonyls. mdpi.com Theoretical studies reveal that in an aqueous environment, the urea molecule undergoes substantial polarization, which increases its dipole moment and favors a high density of hydrogen bonds with the surrounding solvent. acs.orgresearchgate.net This polarization leads to an unusual hemispherical shape for the electrostatic potential around the carbonyl group, a feature that influences the structure of its hydration shell. acs.orgresearchgate.net

Characterization of Urea-Water Hydrogen Bond Strength and Topology

The stability of urea-water clusters is maintained by a network of O-H∙∙∙O, O-H∙∙∙N, and N-H∙∙∙O type hydrogen bonds. yu.edu.jo The energy of these hydrogen bonds is variable, with theoretical calculations showing a range from approximately 2.23 to 17.95 kcal/mol. yu.edu.jo Other studies place the stabilization energies for monohydrated urea adducts between 3.64 and 10.54 kcal/mol. ias.ac.in

In solution, urea readily integrates into the water structure, forming pronounced hydrogen bonds at both its carbonyl and amine groups. researchgate.net This integration is so effective that a urea molecule is sometimes considered to be a "water dimer" mimic. researchgate.net Simulation studies suggest that urea induces a tight ordering of water molecules near its polar groups, while disrupting the broader hydrogen bond network up to a distance of 6 Å. nih.gov This effect appears to be primarily localized to the waters within urea's immediate hydration layer. nih.gov

The geometry of urea in water is nonplanar, representing an intermediate state between its nonplanar gas-phase structure and its planar crystal structure. acs.org This nonplanar conformation facilitates the formation of a dense hydrogen-bonding network with more than seven water molecules located within a close contact distance. acs.org The topology of these interactions can include not only direct hydration by water but also the formation of urea-urea chains or clusters within the solution. researchgate.net

Multiscale Modeling Approaches for Complex Urea-Water-Solute Systems

To bridge the gap between molecular interactions and macroscopic phenomena, researchers employ multiscale modeling approaches. These methods integrate different levels of theory and simulation across various time and spatial scales (micro, meso, and macro) to provide a comprehensive understanding of complex systems containing urea, water, and other solutes. researchgate.netgtk.fi

These models are widely used to investigate processes such as crystal dissolution, solubility, and solute transport. researchgate.netgtk.fiacs.org Key examples include:

Molecular Dynamics (MD) Simulations: MD is used to examine the fundamental mechanisms of urea crystal dissolution in water at an atomistic level, revealing the kinetic steps and activation energies involved. researchgate.netacs.org

Computational Fluid Dynamics (CFD): In engineering applications, such as automotive Selective Catalytic Reduction (SCR) systems, CFD is used to simulate the injection and depletion of Urea-Water Solution (UWS) sprays. These simulations often use a multi-component droplet model within a Lagrangian framework to account for the evaporation of water and the subsequent decomposition of urea in hot exhaust gases. researchgate.netdiva-portal.org

Process Simulation Software: Tools like Aspen Plus, equipped with advanced thermodynamic models like ELECNRTL, are used to design and optimize industrial processes. These models can handle the non-ideal behavior of mixtures containing urea, water, and electrolytes by combining terms for short-range molecular interactions and long-range ionic effects. mdpi.com

Experimental Characterization of Urea Hydration Dynamics in Solution

Experimental techniques provide critical data to validate and inform theoretical models, offering direct insight into the molecular dynamics of urea hydration.

Spectroscopic Analysis of Urea-Water Systems

Spectroscopy is a powerful tool for probing the vibrational and motional dynamics of urea and water molecules, revealing details about their interactions and hydration states.

Both IR and Raman spectroscopy are highly sensitive to the local environment of molecules and the strength of hydrogen bonds.

Table 1: Infrared Band Positions of Urea's Antisymmetric C-N Stretch in Different Hydration States Data sourced from multiple studies. nih.govucl.ac.ukresearchgate.net

| Hydration State | νₐₛ(CN) Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Solution | 1468 | Urea fully dissolved in water. |

| Intermediate State 1 | 1454 | Partially hydrated urea. |

| Intermediate State 2 | 1443 | Partially hydrated urea. |

| Dry | 1464 | Anhydrous crystalline urea. |

Raman Spectroscopy complements IR by providing information on other vibrational modes. The most prominent Raman peak for urea is the symmetric N-C-N stretching mode, which appears around 1000–1009 cm⁻¹. researchgate.netacs.org In-situ Raman studies monitoring urea particles under changing relative humidity show that as water is adsorbed, this peak shifts and broadens, and a broad O-H stretching band from the adsorbed water appears around 3400 cm⁻¹. acs.org These spectral changes allow for real-time tracking of the deliquescence process. In solution, the spectra indicate that while urea-water hydrogen bonds are prevalent, the strong intermolecular urea-urea hydrogen bonds characteristic of the solid crystal are absent. acs.org

Table 2: Characteristic Raman Peaks of Urea Data sourced from multiple studies. researchgate.netacs.orgacs.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-C-N Symmetric Stretch | ~1000 - 1020 | Strongest peak in the Raman spectrum of urea. |

| NH₂ Bending | ~1165 | - |

| N-C-N Antisymmetric Stretch | ~1463 | - |

| C=O Stretch | ~1526 - 1541 | - |

| NH₂ Stretch | ~3242 - 3435 | Sensitive to hydrogen bonding and hydration state. |

However, other techniques reveal a more complex, two-state picture. Pump-probe experiments show that while the majority of water molecules in a urea solution have dynamics similar to pure water, a small fraction becomes significantly immobilized within urea's solvation shell. pnas.org The size of this slow-moving water population grows linearly with urea concentration. pnas.org

NMR is also effective for studying interactions between urea and other solutes. In solutions containing Trimethylamine (B31210) N-oxide (TMAO), NMR data indicate a weak hydrogen-bonding interaction occurs between the TMAO oxygen and a urea hydrogen atom. magritek.comwhiterose.ac.uk Furthermore, advanced techniques like zero-field (ZULF) NMR, when applied to isotopically labeled urea, can resolve complex spin-spin couplings. The resulting spectra are highly sensitive to factors like pH, which controls the rate of proton exchange, and the isotopic composition of the solvent (H₂O vs. D₂O), allowing for a detailed investigation of urea's dynamic chemical environment. acs.org

Dielectric Relaxation Spectroscopy (DRS) and THz Spectroscopy for Hydration Numbers and Water Reorientation

Dielectric Relaxation Spectroscopy (DRS) and Terahertz (THz) spectroscopy are powerful techniques for investigating the hydration of urea and the dynamics of water molecules in solution. These methods probe the reorientational motions of molecular dipoles, providing insights into hydration numbers and the effect of urea on the hydrogen-bonding network of water.

Studies using broadband dielectric spectra have been employed to determine the number of hydration water molecules (Nh) per urea molecule. Current time information in Bordeaux, FR. It has been consistently found that urea exhibits an unusually low hydration number. Current time information in Bordeaux, FR.aip.org This is attributed to the high density of hydrogen-bonding sites on the urea molecule, which allows it to integrate into the water structure with minimal disruption, causing the surrounding water to have reorientation times similar to bulk water. aip.org

DRS studies across a wide range of concentrations and temperatures have revealed that in the presence of urea, water molecules can be categorized into two main fractions. rsc.org The first consists of water molecules that are strongly bound to urea, likely through double hydrogen bonds to the carbonyl oxygen and a cis-hydrogen atom. rsc.org These water molecules exhibit significantly slower reorientational dynamics, similar to that of the urea molecule itself. rsc.org The second fraction of water molecules has a relaxation time only slightly longer than that of pure water, and this relaxation is not strongly dependent on the solution's viscosity. rsc.org

Broadband THz spectroscopy of aqueous urea solutions has been used to further characterize the hydration state and the hydrogen bond structure of water around the urea molecule. acs.org These studies have identified low-frequency vibrational modes of urea itself. acs.org After accounting for these modes, analysis of the dielectric constant reveals information about the relaxation of bulk water and the oscillations of the water network. acs.org One such study determined a hydration number of 1.9, which remained independent of urea concentration up to 5 M. acs.org This value is consistent with the number of water molecules that can be strongly hydrogen-bonded to the oxygen atom of urea. acs.org

The following table presents hydration numbers for urea in aqueous solutions as determined by dielectric relaxation spectroscopy.

| Concentration (mol/L) | Hydration Number (Zt) | Temperature (°C) | Reference |

|---|---|---|---|

| 0 (infinite dilution) | 1.85 | 25 | researchgate.net |

| 2 | ~1.6 | 25 | researchgate.net |

| 4 | ~1.4 | 25 | researchgate.net |

| 6 | ~1.2 | 25 | researchgate.net |

| 8 | ~1.0 | 25 | researchgate.net |

| 10 | 0.83 | 25 | researchgate.net |

Optical Kerr Effect Spectroscopy for Ultrafast Dynamics

Optical Kerr Effect (OKE) spectroscopy is a time-resolved technique that provides valuable information on the ultrafast dynamics of molecular liquids, including aqueous urea solutions, on a picosecond timescale. illinois.edu This method probes the collective orientational and translational motions of molecules, offering insights into the hydrogen-bonded structure and its fluctuations. illinois.eduaip.org

Time-resolved OKE studies of aqueous urea solutions have shown that the decay of the OKE signal can be characterized by multiple relaxation times. aip.org For instance, at high urea mole fractions, three distinct relaxation times are observed, whereas at lower concentrations, only two are apparent. aip.org The slowest of these relaxation times is associated with the reorientational motion of the urea molecule itself and is observed to increase with increasing urea concentration. aip.org

The Fourier transform of the OKE signal yields a power spectrum that reveals characteristic features of the intermolecular dynamics. aip.org In concentrated urea solutions, a prominent broad peak is observed around 70 cm⁻¹, with a shoulder at approximately 160 cm⁻¹. aip.org The shoulder at the higher frequency is attributed to hydrogen-bonding interactions involving urea molecules. aip.org Molecular dynamics simulations suggest that these spectral features can be interpreted in terms of the translational "caging" effect and the librational (rotational) motions of urea molecules. aip.org

OKE spectroscopy has also been instrumental in the debate over whether urea acts as a "structure-breaker" or "structure-maker" for water. aip.orgresearchgate.net Some OKE studies, in conjunction with THz dielectric spectroscopy and molecular dynamics simulations, have indicated that urea is a slight structure breaker. aip.orgresearchgate.net However, other investigations have suggested the opposite. aip.orgresearchgate.net The ultrafast nature of OKE allows for the observation of how different solutes affect the picosecond relaxation time of the water's hydrogen-bond network. researchgate.net At low concentrations (below 0.5 M), the THz spectrum of urea solutions is similar to that of bulk water, but the picosecond relaxation time is longer, indicating a slowing down of the water network dynamics. researchgate.net This effect is more pronounced for hydrophilic solutes like urea compared to hydrophobic ones. researchgate.net

Diffraction Studies of Aqueous Urea Structure

X-ray Diffraction of Hydrated Urea Solutions

X-ray diffraction is a fundamental technique used to investigate the structure of liquids and solutions, including aqueous urea. aip.org By analyzing the scattering of X-rays, information about the average distances between atoms and molecules can be obtained, which is typically presented in the form of a radial distribution function (RDF). researchgate.net

Neutron Diffraction for Local Ordering and Hydrogen Atom Distribution

Neutron diffraction is a particularly powerful tool for studying aqueous solutions because of its sensitivity to hydrogen and its ability to distinguish between isotopes. capes.gov.broup.com By using isotopic substitution, where hydrogen is replaced by deuterium (B1214612) (D) and nitrogen-14 by nitrogen-15, specific interatomic distances and coordination numbers can be determined, providing a detailed picture of the local structure. capes.gov.broup.com

Neutron diffraction studies on concentrated aqueous urea solutions have provided direct experimental evidence for the interactions between urea and water, as well as between urea molecules themselves. oup.com These studies have shown that urea readily incorporates into the water network, forming distinct hydrogen bonds with water molecules at both its amine (NH₂) and carbonyl (C=O) groups. capes.gov.br

In highly concentrated solutions (e.g., 25 mol% urea), the nearest neighbor intermolecular N···O and N···H distances indicate that the amino groups of urea form hydrogen bonds with adjacent water molecules. oup.com Furthermore, evidence of hydrogen-bonded urea oligomers has been found, with a nearest neighbor intermolecular N···N distance of approximately 4.71 Å. oup.com At the same time, the hydrogen-bonded network of water is significantly altered, as indicated by a much smaller O···H coordination number compared to pure water. oup.com

The following table summarizes key intermolecular distances and coordination numbers in a concentrated aqueous urea solution as determined by neutron diffraction.

| Interaction | Intermolecular Distance (Å) | Coordination Number | Reference |

|---|---|---|---|

| N···N | 4.71(5) | 3.1(5) | oup.com |

| N···O | 3.14(1) | - | oup.com |

| N···H | 3.42(1) | - | oup.com |

| O···H | 1.90(1) | 0.83(1) | oup.com |

| O···O | 2.86(2) | 1.4(1) | oup.com |

| H···H | 2.37(5) | 2.0(5) | oup.com |

Calorimetric and Thermodynamic Measurements of Urea Hydration Enthalpies

The dissolution of urea in water is an endothermic process, meaning it absorbs heat from the surroundings, which results in a cooling of the solution. weebly.com The standard integral enthalpy of solution of urea in water at 298.15 K (25 °C) has been determined by numerous studies, with values generally converging around +15.3 kJ/mol. cdnsciencepub.comcdnsciencepub.com

The enthalpy of solution can vary with temperature and the concentration of the solution. For instance, measurements of the heat of solution of urea in water have been conducted over a range of temperatures, allowing for the calculation of the standard heat capacities of solution. scribd.com These studies have shown that the standard heat capacity of solution for urea is small and changes sign near the temperature of the minimum heat capacity of pure water. scribd.com

The following table presents literature values for the enthalpy of solution of urea in water at 298.15 K.

| Enthalpy of Solution (ΔH°soln) (kJ/mol) | Temperature (K) | Reference |

|---|---|---|

| 15.39 | 298.15 | cdnsciencepub.com |

| 15.29 | 298.15 | cdnsciencepub.com |

| 15.30 | 298.15 | cdnsciencepub.com |

| 15.31 | 298.15 | cdnsciencepub.com |

Crystallography and Solid State Chemistry of Urea Hydrates

Crystal Structure Determination of Urea (B33335) Inclusion Compounds and Hydrates

The determination of the crystal structure of urea hydrates and inclusion compounds is fundamental to understanding their properties. These structures are primarily elucidated through single-crystal X-ray diffraction, a technique that provides detailed information on molecular conformation, crystal packing, and hydrogen bonding networks. rsc.orgmdpi.com Urea is well-known for forming inclusion compounds where "guest" molecules are trapped within channels formed by the "host" urea molecules. rsc.orgxray.cz The structural analysis of these compounds often reveals that the host and guest substructures have incommensurate periodicities, requiring a sophisticated approach that considers each as a distinct, though interacting, entity. rsc.org

For example, multi-component crystals containing urea have been synthesized and their structures determined, revealing complex ionic and hydrogen-bonded networks. bas.bgrsc.org

Table 1: Example Crystallographic Data for a Urea-Containing Hydrate (B1144303) This table presents representative data for a tetraethylammonium (B1195904) hydrogen sulfate (B86663) thiourea (B124793) hydrate, illustrating the type of information obtained from crystallographic studies.

| Parameter | Value |

| Compound | Et4N.HSO4.TU.H2O |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.964(5) |

| b (Å) | 11.979(6) |

| c (Å) | 9.638(5) |

| Source | bas.bgbas.bg |

Analysis of Hydrogen Bonding Networks in Crystalline Urea Hydrates

Hydrogen bonding is the defining interaction in the structure of urea hydrates. The urea molecule itself possesses both hydrogen bond donors (the -NH2 groups) and a strong hydrogen bond acceptor (the carbonyl oxygen). wikipedia.org In the presence of water, a potent hydrogen-bonding agent, intricate networks are formed. Water molecules can be strongly immobilized by urea, with some studies suggesting that water molecules can form two hydrogen bonds with a single urea molecule. pnas.org This interaction often involves the urea carbonyl oxygen and a cis-hydrogen atom. rsc.org

Mechanisms of Urea Hydrate Crystallization and Growth

The crystallization of urea hydrates from a solution is a multi-step process that begins with nucleation—the formation of tiny, stable crystal nuclei—followed by crystal growth. msstate.educambridge.org Nucleation occurs when the solution becomes supersaturated, meaning it contains more dissolved solute than it can hold at equilibrium. msstate.edu This supersaturation is the driving force for the phase change from liquid to solid. cambridge.org Studies suggest that the initial stages of urea nucleation involve the formation of small, ordered clusters of urea molecules. pnas.org The growth phase continues as more molecules from the solution deposit onto the surfaces of these nuclei, allowing them to develop into macroscopic crystals. mdpi.com

Factors Influencing Nucleation and Crystal Morphology of Hydrates

The final size and shape (morphology) of urea hydrate crystals are not arbitrary but are controlled by a variety of factors during the crystallization process. msstate.edu The interplay of these factors determines the relative growth rates of different crystal faces, which in turn dictates the final crystal habit. For example, urea crystallized from pure water often forms undesirable needle-like crystals because of the significant difference in growth speeds between its {001} and {110} faces. acs.org

Key influencing factors include:

Supersaturation : As the primary driving force, the level of supersaturation affects both the rate of nucleation and crystal growth. mdpi.commdpi.com

Temperature : Temperature controls the solubility of urea and thus the level of supersaturation that can be achieved through cooling. msstate.edumdpi.com It also affects the kinetics of molecular attachment to the crystal surface.

Solvent : The choice of solvent has a major impact on solubility and solute-solvent interactions, which can alter growth kinetics and morphology. msstate.eduresearchgate.net

Table 3: Key Factors Affecting Urea Hydrate Crystallization

| Factor | Effect on Crystallization |

| Supersaturation | The primary driving force for both nucleation and growth. Higher levels increase nucleation rates. mdpi.commdpi.com |

| Temperature | Affects solubility and kinetics. Cooling is a common method to induce supersaturation. msstate.edumdpi.com |

| Solvent | Influences solubility and molecular interactions at the crystal-solution interface, affecting growth rates. msstate.eduresearchgate.net |

| Additives/Impurities | Can act as growth inhibitors or promoters by selectively adsorbing to crystal faces, modifying morphology. acs.org |

In-Situ Observation Techniques for Hydrate Crystal Formation

To understand the dynamic processes of crystallization, researchers employ various in-situ observation techniques that allow them to monitor nucleation and growth in real time. These methods provide direct visual and structural data as the crystals form. scilit.com

Low-Field Nuclear Magnetic Resonance (LF-NMR) : This non-destructive technique detects hydrogen-bearing fluids, making it suitable for monitoring the conversion of water into hydrate. It can provide kinetic data on the rate of hydrate formation and dissociation. frontiersin.org

Magnetic Resonance Imaging (MRI) : MRI offers a visual method to observe the formation and dissociation of hydrates within porous media, providing information on growth habits and hydrate saturation over time. sciengine.com

Terahertz Time-Domain Spectroscopy (THz-TDS) : THz spectroscopy is highly sensitive to the intermolecular structure of crystals. It can be used to distinguish between different hydrate forms and polymorphs and to detect the onset of crystal growth from a solution. youtube.com

Atomic Force Microscopy (AFM) : At a much smaller scale, AFM can provide high-resolution, in-situ images of the crystal surface during growth, revealing mechanisms such as Ostwald ripening and the development of surface features. acs.org

Structural Characterization of Urea Hydrates by X-ray Diffraction and Neutron Scattering

X-ray and neutron diffraction are the cornerstone techniques for the structural characterization of crystalline materials, including urea hydrates. mdpi.com

X-ray Diffraction (XRD) is the standard laboratory method for determining crystal structures. mdpi.com Single-crystal XRD provides precise atomic coordinates, allowing for the complete description of the unit cell, molecular packing, and the geometry of the hydrogen-bonding network. rsc.orgcardiff.ac.uk Powder X-ray Diffraction (PXRD) is used to identify crystalline phases in a bulk sample and is particularly useful for studying phase transitions under non-ambient conditions. mdpi.comaip.org

Neutron Scattering , or neutron diffraction, is a powerful complementary technique. mdpi.com While X-rays interact with an atom's electron cloud, neutrons interact with the atomic nucleus. This makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, which are difficult to locate accurately with X-rays. mdpi.com Given the critical role of hydrogen bonding in hydrates, neutron diffraction provides invaluable and highly accurate data on the geometry of water molecules and N-H bonds within the crystal lattice. mdpi.comresearchgate.net High-pressure neutron diffraction studies have been instrumental in characterizing the polymorphic transitions of urea. aip.org The combination of X-ray and neutron diffraction data, often coupled with computational modeling, provides a comprehensive understanding of the structure of urea hydrates. kcl.ac.uk

Chemical Reactivity and Reaction Kinetics in Hydrated Urea Environments

Hydrolysis and Decomposition Pathways of Urea (B33335) in Aqueous Media

In aqueous solutions, urea undergoes decomposition through two primary pathways: hydrolysis and elimination. nih.gov The uncatalyzed hydrolysis of urea is a notably slow process. nih.gov Conversely, the elimination reaction, which yields cyanate (B1221674) and ammonium (B1175870) ions, is considered the more favorable pathway in aqueous solutions. nih.govacs.org

Theoretical studies have explored various mechanisms for the non-enzymatic decomposition of urea, including unimolecular elimination and intermolecular elimination/hydrolysis processes. nih.gov It is generally accepted that in an aqueous environment, urea primarily decomposes through an elimination reaction. nih.gov Computational studies indicate that the activation barrier for the elimination mechanism is approximately 37 kcal/mol, while the barrier for hydrolysis is around 40 kcal/mol, further supporting the preference for the elimination pathway. nih.gov

Several factors can influence the rate and mechanism of urea decomposition. For instance, the presence of a water molecule can facilitate the elimination reaction by acting as a hydrogen shuttle, proceeding through a cyclic six-membered transition state. acs.org The hydrolysis process itself can be influenced by temperature and pressure, with one method involving heating the aqueous urea solution to 200–220 °C under a pressure of 2–3 MPa. d-nb.info The pH of the solution also plays a role, as the equilibrium of the reaction is affected by the concentration of hydrogen ions. d-nb.info

Key Decomposition Pathways of Urea in Aqueous Media

| Pathway | Primary Products | Key Intermediates | General Conditions |

| Hydrolysis | Ammonia (B1221849), Carbonic Acid | Carbamoyl (B1232498) phosphate (B84403) | High temperature and pressure, or enzymatic catalysis |

| Elimination | Ammonium ion, Cyanate ion | Isocyanic acid | Predominant in uncatalyzed aqueous solution |

It is important to note that while uncatalyzed hydrolysis is slow, the enzymatic hydrolysis of urea, facilitated by urease, is significantly faster. researchgate.net

Reactivity of Urea and its Hydrates with Organic Substrates

Formation of Urea Derivatives in Aqueous Syntheses

The synthesis of urea derivatives in aqueous or partially aqueous systems is a significant area of organic synthesis, with applications in drug discovery and materials science. nih.gov Various methods have been developed to achieve these transformations, often aiming for environmentally benign conditions.

One common approach involves the reaction of amines with isocyanates, which can be generated in situ from various precursors. nih.gov For example, a Hofmann rearrangement of primary amides in the presence of an ammonia source can produce N-substituted ureas through an isocyanate intermediate. organic-chemistry.org

The use of phosgene (B1210022) and its equivalents is a traditional method, though its hazardous nature has prompted the development of safer alternatives. nih.gov These alternatives include carbonates, N,N'-carbonyldiimidazole, and chloroformates. nih.gov A one-pot reaction of carbonylimidazolide with a nucleophile in water provides a general and efficient method for preparing ureas, carbamates, and thiocarbamates. organic-chemistry.org

Microwave-assisted synthesis has emerged as a green chemistry approach. For instance, the reaction of urea with amino acid sodium salts in water under microwave irradiation yields N-carbamoyl-L-amino acids in good yields and high optical purity. researchgate.net

Furthermore, the aminolysis of phenyl carbamates or phenyl thiocarbamates in dimethyl sulfoxide (B87167) offers a mild and efficient route to urea derivatives. google.com This method is versatile, accommodating a variety of aromatic and aliphatic amines. google.com The reaction of benzyl (B1604629) alcohol or benzyl halide with urea in an ionic liquid solvent also produces N-monosubstituted urea products in good to excellent yields. researchgate.net

Catalytic Activity and Proton Transfer Mechanisms in Urea-Promoted Reactions

Urea as a Catalyst and Proton Transfer Medium in Atmospheric Chemistry (e.g., NO2 Hydrolysis)

Urea plays a significant role in atmospheric chemistry, particularly in the hydrolysis of nitrogen dioxide (NO2), which is a source of nitrous acid (HONO) and aerosols. researchgate.net Theoretical calculations have shown that urea can act as a catalyst and a proton transfer medium in this process. researchgate.net

The presence of urea significantly lowers the energy barrier for the hydrolysis of NO2. researchgate.net The energy barrier for the urea-promoted reaction is -2.67 kcal mol⁻¹, which is 14.37 kcal mol⁻¹ lower than the uncatalyzed reaction. researchgate.net This catalytic effect of urea is superior to that of methylamine (B109427) and ammonia. researchgate.net

In this catalytic cycle, urea facilitates the reaction 2NO2 + mH2O (where m = 1–3), leading to the formation of HONO. researchgate.net The subsequent reactions can involve clusters of nitrite (B80452), urea, and nitric acid, which can then form urea nitrate (B79036) (UN), a component of HNO3 aerosols. researchgate.net The formation of an acid-base complex of urea nitrate is more favorable than the formation of zwitterions.

Humidity also plays a crucial role; increased humidity leads to better thermodynamic stability for the multi-water-promoted hydrolysis reactions. researchgate.net The additional water molecules act as solvent molecules, further reducing the energy barrier. researchgate.net The interaction between the carbonyl group of urea and nitric acid in the urea nitrate complex is a strong hydrogen bond.

Enzymatic Hydration of Chemical Precursors to Urea (e.g., Cyanamide (B42294) Hydration by Carbonic Anhydrase)

The enzymatic synthesis of urea involves the hydration of its chemical precursors. The urea cycle is the primary metabolic pathway for urea production in mammals, converting toxic ammonia into urea. wikipedia.orgacutecaretesting.org This cycle involves a series of five enzymatic reactions. acutecaretesting.org

The initial step of the urea cycle is the formation of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase I (CPS I). microbenotes.com This is followed by a series of reactions catalyzed by ornithine transcarbamylase, argininosuccinate (B1211890) synthetase, argininosuccinase, and finally arginase, which cleaves arginine to produce urea and ornithine. wikipedia.orgvedantu.com The entire cycle takes place primarily in the liver. wikipedia.orgslideshare.net

While the urea cycle is the main pathway, other enzymatic reactions can lead to urea formation. For instance, the hydration of cyanamide to urea can be catalyzed by enzymes like carbonic anhydrase. This reaction is significant in certain biological and environmental contexts.

The regulation of the urea cycle is complex, with the activity of the enzymes being influenced by substrate concentrations and allosteric activators. microbenotes.com For example, N-acetylglutamate is an allosteric activator of CPS I, the rate-limiting enzyme of the cycle. vedantu.com

Kinetic Studies of Urea-Involving Reactions in Solution and Solid-State Hydrates

The kinetic behavior of urea in hydrated environments, encompassing both aqueous solutions and solid-state hydrates, is fundamental to understanding its transformation pathways and reactivity. Kinetic studies provide critical data on reaction rates, mechanisms, and the influence of various environmental factors such as temperature, pH, and the presence of catalysts or inhibitors.

Kinetics of Urea Reactions in Aqueous Solution

In aqueous solutions, urea participates in several key reactions, including decomposition (hydrolysis), and reactions with other dissolved species like nitrous acid and aldehydes.

Urea Decomposition and Hydrolysis:

The decomposition of urea in water to form ammonia and isocyanic acid (which is then hydrolyzed to ammonia and carbon dioxide) is a crucial reaction. arxiv.org This process can occur thermally or be catalyzed by enzymes.

Thermal Decomposition: The uncatalyzed decomposition of urea in aqueous solution is generally slow. longdom.org Theoretical studies using ab initio molecular dynamics have shown that water molecules actively participate in the reaction, facilitating proton transfer. arxiv.org The energy barrier for this decomposition in water is estimated to be in the range of 120-135 kJ/mol. arxiv.org An experimental study determined the activation energy for the decomposition of urea assisted by one water molecule to be 83.1 kJ/mol. arxiv.org

Enzymatic Hydrolysis: The hydrolysis of urea is significantly accelerated in the presence of the enzyme urease. fkit.hr The reaction follows Michaelis-Menten kinetics, though it can be complex due to substrate and product inhibition. fkit.hrsci-hub.se The ammonium ion, a product of the reaction, acts as a non-competitive inhibitor. fkit.hrsci-hub.se The kinetics are highly dependent on pH and temperature. cdnsciencepub.comnih.gov For instance, the rate constant (k) for urease-catalyzed hydrolysis in soil was found to increase with temperature, from 0.07 d⁻¹ at 5 °C to 0.20 d⁻¹ at 25 °C. cdnsciencepub.comresearchgate.net The activation energy for the enzymatic hydrolysis by jack bean urease has been estimated at 35.3 kJ mol⁻¹. fkit.hr

Kinetic Parameters for Urea Hydrolysis

| Reaction Type | Catalyst/Conditions | Parameter | Value | Source |

|---|---|---|---|---|

| Thermal Decomposition | Aqueous Solution (ab initio study) | Activation Energy (Ea) | 83.1 kJ/mol | arxiv.org |

| Enzymatic Hydrolysis | Urease (in soil) | Rate Constant (k) at 5 °C | 0.07 d⁻¹ | cdnsciencepub.comresearchgate.net |

| Rate Constant (k) at 15 °C | 0.12 d⁻¹ | cdnsciencepub.comresearchgate.net | ||

| Rate Constant (k) at 25 °C | 0.20 d⁻¹ | cdnsciencepub.comresearchgate.net | ||

| Jack Bean Urease (pH 4-9) | Activation Energy (Ea) | 35.3 kJ/mol | fkit.hr |

Reaction with Nitrous Acid:

Urea reacts with nitrous acid (HNO₂) in acidic solutions, a reaction relevant in processes like spent nuclear fuel reprocessing. iaea.org A kinetic study in nitric acid solution (at a constant ionic strength μ = 2) found that the reaction rate is described by the equation: -d[HNO₂]/dt = k[HNO₂][CO(NH₂)₂][H⁺]K / ([H⁺]K + 1) iaea.orgresearchgate.net

The mechanism is proposed to involve the reaction between non-dissociated HNO₂ molecules and protonated urea (NH₂CONH₃⁺). iaea.orgresearchgate.net The rate constant and activation energy have been determined from the temperature dependence of the reaction. iaea.org

Kinetic Data for Urea-Nitrous Acid Reaction

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate Constant (k) | 15.6 ± 0.3 L·mol⁻¹·min⁻¹ | 15 °C, μ = 2 | iaea.orgresearchgate.net |

| Protonation Constant of Urea (K) | 1.38 L·mol⁻¹ | 15 °C, μ = 2 | iaea.orgresearchgate.net |

| Activation Energy (Ea) | 61 ± 5 kJ·mol⁻¹ | 15-35 °C | iaea.orgresearchgate.net |

Reaction with Aldehydes:

Urea reacts with aldehydes, most notably formaldehyde, to form methylolurea derivatives, which are precursors to urea-formaldehyde resins. researchgate.netureaknowhow.com

Urea-Formaldehyde Reaction: The initial reaction to form monomethylolurea is reversible and bimolecular in the forward direction. researchgate.net The reaction is catalyzed by both hydrogen and hydroxyl ions, with rates proportional to the ion concentrations. The activation energies for the forward and reverse reactions have been determined and are similar for both catalyzed and non-catalyzed systems. researchgate.net

Reaction with Other Carbonyls: A systematic kinetic study of urea's reaction with various aromatic and non-aromatic carbonyl compounds in aqueous solution showed that compounds with vicinal carbonyl groups, such as ninhydrin (B49086) and phenylglyoxaldehyde, are particularly reactive. nih.gov The fast kinetics are attributed to the formation of stable five- or six-membered ring adducts. The second-order rate constant (k₂) for the reaction of urea with phenylglyoxaldehyde at 50 °C in phosphate-buffered saline was found to be among the highest of the compounds tested. nih.gov

Kinetics in Solid-State and at Interfaces

Kinetic studies also extend to the solid state, including thermal decomposition and reactions at the crystal-solution interface during growth.

Solid-State Thermal Decomposition:

The thermal decomposition of solid urea is a complex, multi-step process that occurs at temperatures above its melting point (~133 °C). rsc.org

Initial Decomposition (133-190 °C): Urea decomposes to ammonia and isocyanic acid. The isocyanic acid can then react with remaining urea to form biuret (B89757). rsc.org

Biuret Decomposition (190-250 °C): Biuret decomposes, and various side reactions can form products like cyanuric acid and ammelide. rsc.org

Further Decomposition (330-400 °C): This stage is associated with the sublimation and decomposition of cyanuric acid. rsc.org

Kinetic models have been developed to describe this reaction network, which is crucial for applications like selective catalytic reduction (SCR) systems where urea is the ammonia source. rsc.org

Crystal Growth Kinetics:

The kinetics of urea crystal growth from aqueous solution are highly anisotropic, leading to the characteristic needle-like habit. acs.org Molecular dynamics simulations have provided insight into the mechanisms on different crystal faces. nih.gov

Face-Specific Mechanisms: Growth on the fast-growing {001} face occurs via a continuous mechanism, whereas the slow-growing {110} face evolves through a "birth and spread" or two-dimensional nucleation process. acs.org

Activation Barriers: The rate-limiting step for crystallization on the {001} face is the removal of surface defects, not the initial formation of a new layer. nih.gov

Influence of Additives: Impurities such as biuret, a common by-product of urea synthesis, significantly alter the crystal growth kinetics. Biuret acts as a growth inhibitor by competing with urea for adsorption on the {001} face, dramatically reducing its growth rate. Its effect on the {110} face is minimal. This selective inhibition is the basis for its use as a habit modifier to produce more equant urea crystals. acs.orgresearchgate.net

Summary of Urea Crystal Growth Kinetics from Aqueous Solution

| Crystal Face | Growth Mechanism | Effect of Biuret (Additive) | Source |

|---|---|---|---|

| {001} (Fast-growing) | Continuous growth; rate limited by defect removal | Strongly inhibited due to competitive adsorption | acs.orgnih.gov |

| {110} (Slow-growing) | Birth and spread (2D nucleation) | Marginal steric hindrance; growth rate largely unaffected | acs.org |

Synthesis Methodologies for Urea and Its Hydrates

Industrial Synthesis Processes for Urea (B33335)

The primary method for the industrial production of urea is the Bosch-Meiser process, which has undergone numerous refinements to enhance efficiency and reduce environmental impact.

Bosch-Meiser Process and its Variations

The Bosch-Meiser process, patented in 1922, remains the cornerstone of industrial urea production. wikipedia.orgrsc.org It involves two main equilibrium reactions. The first is the rapid, exothermic reaction of liquid ammonia (B1221849) with gaseous carbon dioxide at high pressure and temperature to form ammonium (B1175870) carbamate (B1207046). wikipedia.org The second, slower reaction is the endothermic decomposition of ammonium carbamate into urea and water. wikipedia.orgrsc.org

Due to the incomplete conversion of reactants, a significant portion of the process is dedicated to recycling unreacted ammonia and carbon dioxide. wikipedia.org Early "total recycle" processes involved depressurizing the solution in stages and decomposing the carbamate, then recompressing the gases and returning them to the reactor. wikipedia.org A major advancement was the development of stripping technology, where the decomposition of ammonium carbamate is achieved at high pressure by using excess ammonia or carbon dioxide as a stripping agent. This reduces the amount of water recycled to the reactor, which would otherwise negatively affect the equilibrium of the urea conversion reaction. wikipedia.org

Side reactions can occur, such as the formation of biuret (B89757) when two urea molecules combine, which is generally undesirable in fertilizers due to its toxicity to plants. wikipedia.org This is typically suppressed by maintaining an excess of ammonia in the synthesis reactor. wikipedia.org

Energy Efficiency and Byproduct Valorization in Industrial Production

The industrial synthesis of urea is an energy-intensive process, traditionally relying on fossil fuels. nexanteca.com Consequently, significant efforts have been made to improve energy efficiency. kgsindustry.com These include optimizing process conditions, developing more efficient catalysts, and integrating heat recovery systems. kgsindustry.comfaidelhi.org For instance, the heat generated from the exothermic carbamate formation can be used to provide energy for the endothermic urea decomposition. google.com Technological licensors like Stamicarbon, Casale, and TOYO Engineering have introduced improved configurations of their technologies to lower the consumption of steam, cooling water, and electricity. nexanteca.com

The weighted average energy consumption of urea plants has seen a significant reduction over the last few decades. For example, in India, it decreased from 8.87 Gcal per metric ton of urea to 5.78 Gcal per metric ton between 1987-88 and 2020-21. faidelhi.org

Byproduct valorization is another key aspect of modern urea production. The primary byproducts are unreacted ammonia and carbon dioxide, which are recycled back into the process. wikipedia.org The valorization of other potential waste streams is an area of ongoing research. For instance, there is interest in utilizing carbon dioxide captured from other industrial processes as a feedstock for urea synthesis, which would contribute to carbon capture and utilization (CCU) strategies. nexanteca.com

Laboratory Synthesis Routes for Urea and its Hydrates

In the laboratory setting, urea can be synthesized through various methods, including the historically significant Wöhler synthesis and more controlled approaches for producing specific hydrate (B1144303) phases.

Wöhler Synthesis and its Modern Analogues

In 1828, Friedrich Wöhler accomplished a landmark in the history of chemistry by synthesizing urea from inorganic starting materials, a discovery that challenged the prevailing theory of vitalism. rsc.orgacs.orgresearchgate.net His original synthesis involved the reaction of silver cyanate (B1221674) with ammonium chloride. rsc.orgacs.org The reaction can also be demonstrated using potassium cyanate and ammonium chloride. wikipedia.org

The reaction proceeds through the formation of ammonium cyanate, which then isomerizes to urea: wikipedia.org KOCN + NH₄Cl → NH₄OCN + KCl NH₄OCN ⇌ (NH₂)₂CO

Modern analogues of Wöhler's synthesis have been explored. For example, chemists have synthesized a phosphorus analog of urea by reacting a phosphaethynolate potassium crown ether complex with an ammonium salt. acs.org

Controlled Synthesis of Specific Urea Hydrate Phases

The formation of urea hydrates, where urea molecules are incorporated into a water lattice, is dependent on factors such as temperature, pressure, and the presence of other solutes. While the industrial process primarily focuses on producing anhydrous urea, specific hydrate phases can be targeted in a laboratory setting.

The controlled synthesis of urea hydrates can be achieved by carefully manipulating the crystallization conditions of aqueous urea solutions. For example, hydrogels prepared from cellulose (B213188) in a NaOH/urea aqueous solution have been used for the controlled release of urea. kemdikbud.go.id The formation of these gels involves the dissolution of cellulose in a cooled NaOH/urea solution, followed by a sol-gel transition. kemdikbud.go.id

The hydrothermal synthesis method has also been employed to control the morphology of products in the presence of urea. For instance, urea has been used to prepare regular-shaped ammonium aluminum carbonate hydroxide (B78521) (AACH) rods. aip.org In this process, the decomposition of urea in the hydrothermal system increases the pH and the concentration of carbonate and ammonium ions, which influences the formation of the final product. aip.org

Electrocatalytic and Sustainable Approaches to Urea Synthesis

In response to the high energy demands and carbon footprint of the conventional Bosch-Meiser process, research into more sustainable synthesis methods has gained significant traction. nexanteca.comkgsindustry.com Electrocatalytic synthesis, in particular, offers a promising alternative. rsc.org

This approach aims to produce urea from nitrogen sources like dinitrogen (N₂), nitrate (B79036) (NO₃⁻), or nitrite (B80452) (NO₂⁻) and a carbon source, typically carbon dioxide (CO₂), under ambient conditions. acs.orgntu.edu.sgoaepublish.com The process relies on the development of efficient electrocatalysts that can facilitate the C-N coupling reaction. nih.gov

Several catalyst systems have been investigated, including:

Palladium-copper nanoparticles on titanium dioxide nanosheets for the direct conversion of N₂ and CO₂ to urea. acs.org

Bimetallic FeNi₃ alloy nanoparticles on nitrogen-doped porous carbon for the synthesis of urea from CO₂ and NO₃⁻. rsc.org

An indium hydroxide catalyst for the selective synthesis of urea from nitrate and carbon dioxide. ntu.edu.sgresearchgate.net

Copper single atoms decorated on a ceria support for the coupling of CO₂ and nitrate. nih.gov

These electrocatalytic methods are still in the early stages of development, and challenges such as low yield and efficiency need to be overcome for large-scale application. acs.orgsciltp.com However, they represent a significant step towards a more sustainable and decentralized production of urea. acs.orgkapsom.com Other sustainable approaches include the use of renewable energy sources to power the synthesis process and the gasification of biomass to produce the necessary syngas for ammonia synthesis. nexanteca.comkgsindustry.com

Data Tables

Table 1: Key Industrial Urea Synthesis Parameters

| Parameter | Description |

| Process | Bosch-Meiser Process wikipedia.org |

| Reactants | Liquid Ammonia (NH₃), Gaseous Carbon Dioxide (CO₂) wikipedia.org |

| Intermediate | Ammonium Carbamate (NH₂COONH₄) wikipedia.org |

| Key Advancement | Stripping Technology for reactant recycling wikipedia.org |

| Energy Consumption | Has significantly decreased with technological advancements faidelhi.org |

Table 2: Comparison of Urea Synthesis Approaches

| Synthesis Method | Reactants | Conditions | Key Features |

| Bosch-Meiser Process | NH₃, CO₂ | High Temperature and Pressure wikipedia.orgrsc.org | Large-scale industrial production, energy-intensive wikipedia.orgnexanteca.com |

| Wöhler Synthesis | Ammonium Cyanate (from various precursors) | Heating wikipedia.org | Historical significance, laboratory scale rsc.orgacs.org |

| Electrocatalytic Synthesis | N₂, NO₃⁻, or NO₂⁻, and CO₂ | Ambient Temperature and Pressure acs.orgntu.edu.sg | Sustainable, under development, potential for decentralization rsc.orgacs.org |

Carbon-Nitrogen Coupling from Carbon Dioxide and Nitrogenous Species

Electrocatalytic urea synthesis represents a paradigm shift from conventional methods, offering a potential route to convert waste products like CO₂ and nitrate into a valuable commodity. nih.gov This approach involves the simultaneous electrochemical reduction of a carbon source (CO₂) and a nitrogen source at the surface of a catalyst. oaepublish.com The core of this process is the C-N coupling reaction, a step that circumvents the need for the intermediate production of ammonia. nih.govacs.org

The general mechanism for urea electrosynthesis is understood to proceed via the generation of key intermediates at the catalyst's active sites. oaepublish.com For instance, with nitrite as the nitrogen source, the reaction is widely believed to involve the conversion of CO₂ to an adsorbed carbon monoxide intermediate (CO) and the reduction of nitrite to an adsorbed amine intermediate (NH₂). oaepublish.com These two intermediates then couple to form the urea molecule (NH₂CONH₂). oaepublish.com

However, the specific reaction pathway can vary significantly depending on the catalyst and the nitrogen source used. oaepublish.com For example, when using nitrate, some catalytic systems have shown a distinct mechanism involving the early-stage direct C-N coupling between *NO₂ and *CO₂ intermediates to form a *CO₂NO₂ species. oaepublish.comhep.com.cn In the case of direct synthesis from N₂ and CO₂, research has pointed to a thermodynamically spontaneous reaction between CO (from CO₂ reduction) and activated dinitrogen (N═N), mediated by a crucial NCON intermediate. nih.govacs.org Theoretical studies suggest that the way N₂ adsorbs onto the catalyst surface is critical, with a "side-on" adsorption configuration being more favorable for C-N coupling and urea synthesis than an "end-on" configuration. nih.govacs.org

Key challenges in C-N coupling for urea synthesis include the chemical inertness of molecules like CO₂ and N₂, the high energy barriers for reaction, and the multitude of possible intermediates, which can lead to low selectivity and the formation of various by-products. nih.govresearchgate.net

Development of Novel Electrocatalysts for Urea Production

The electrocatalyst is the most critical component in the synthesis of urea via C-N coupling, as it governs the reaction's efficiency, rate, and selectivity. researchgate.net An ideal catalyst must effectively adsorb and activate both the carbon and nitrogen reactants, facilitate the coupling of key intermediates, lower the reaction energy barrier, and suppress competing side reactions, particularly the HER. researchgate.netrsc.org Research has focused on designing and engineering catalysts with specific properties to meet these demands. rsc.org

A wide array of metal-based catalysts has been explored, including those based on copper, indium, gold, and palladium. rsc.orgsciopen.com For instance, PdCu alloy nanoparticles supported on titanium dioxide (TiO₂) nanosheets were demonstrated for the co-reduction of CO₂ and N₂. researchgate.net Indium-based materials, such as indium hydroxide (In(OH)₃) and indium oxide-hydroxide (InOOH), have shown effectiveness in suppressing the HER and improving urea selectivity. oaepublish.comhep.com.cn One study highlighted In(OH)₃ with sulfur vacancies, which achieved a urea Faradaic efficiency of 53.4%. researchgate.net Another innovative approach involved creating Frustrated Lewis Pairs (FLPs) on rice-like InOOH nanoparticles. eurekalert.orgphys.org These FLPs, consisting of a Lewis acidic indium site and a Lewis basic In-OH site, can effectively capture and activate CO₂ and N₂ molecules, respectively, facilitating their reaction to form urea. eurekalert.orgphys.org

Catalyst design strategies extend to modifying the structure and composition to create highly active and selective sites. rsc.org These strategies include:

Heterostructures: Combining different materials to create synergistic effects. For example, single-atom copper anchored on molybdenum disulfide (Cu₁-MoS₂) has been explored as a highly active catalyst for coupling CO₂ and nitrate. researchgate.net

Vacancy Engineering: Introducing defects, such as oxygen vacancies, into metal oxides like cerium oxide (CeO₂) or zinc oxide (ZnO) can create active sites that enhance the adsorption and activation of reactants. nih.govacs.org

Atomically Dispersed Structures: Creating catalysts with specific atomic spacing can promote C-N coupling. A monometallic copper catalyst with an engineered atomic-scale spacing demonstrated a significant increase in urea production compared to pristine copper. nih.gov

Bimetallic Catalysts: Alloying different metals can tune the electronic properties and create unique active sites. CuWO₄, for example, utilizes alternating Cu and W sites to facilitate C-N coupling from CO₂ and nitrate. nih.gov

The performance of these novel electrocatalysts varies widely depending on the material, nitrogen source, and reaction conditions.

| Electrocatalyst | Nitrogen Source | Urea Yield Rate | Faradaic Efficiency (FE) | Potential (vs. RHE) | Reference |

|---|---|---|---|---|---|

| InOOH with FLPs | N₂ | 6.85 mmol h⁻¹ g⁻¹ | - | - | eurekalert.org |

| Iron Phthalocyanine (FePc) | N₂ | 357 µmol h⁻¹ gcat⁻¹ | 14.36% | -0.4 V | researchgate.net |

| Vₒ-InOOH | NO₃⁻ | 592.5 µg h⁻¹ mgcat⁻¹ | 51% | -0.5 V | nih.gov |

| Multihole-Cu₂O | NO₂⁻ | 114.0 mmol h⁻¹ g⁻¹ | - | - | chinesechemsoc.org |

| Multihole-Cu₂O | NO₃⁻ | 29.2 mmol h⁻¹ g⁻¹ | - | - | chinesechemsoc.org |

| N-doped Porous Hollow Carbon Spheres (N-PHCS) | NO₃⁻ | 12.0 mmol h⁻¹ gcat⁻¹ | 19.1% | -1.0 V (vs Ag/AgCl) | acs.org |

| ZnO-V Nanosheets | NO₂⁻ | - | 23.26% | -0.79 V | acs.org |

Advanced Materials Science and Engineering Applications of Urea Hydrates

Urea's Influence on Cement and Concrete Hydration Processes

Urea (B33335), an organic compound, has been investigated as an additive in cementitious materials to modify their properties. Its interaction with the hydration process of cement can lead to significant changes in the fresh and hardened states of concrete. When urea is mixed with water, it undergoes an endothermic reaction, absorbing heat from its surroundings. researchmap.jp This phenomenon is central to its effects on concrete, influencing hydration speed, temperature development, and ultimately, the material's mechanical and durability characteristics. researchmap.jpresearchgate.net

The addition of urea to cement and concrete mixtures has a marked effect on the hydration kinetics and the associated heat evolution. The dissolution of urea in water is an endothermic process, which leads to an immediate and significant decrease in the temperature of the fresh concrete mix. researchgate.netmdpi.com This initial cooling effect is beneficial in mass concrete applications, where excessive heat from cement hydration can cause thermal cracking. mdpi.com

| Urea Content (by cement weight) | Testing Temperature | Effect on Hydration Rate | Reference |

|---|---|---|---|

| 8% | 20°C | Peak hydration rate reduced by 41% | mdpi.com |

| 8% | 60°C | Hydration rate reduced by 23.5% compared to pure cement | mdpi.comnih.gov |

| Not specified | Not specified | Obvious retarding effect on early hydration | researchgate.net |

The influence of urea on the mechanical strength of concrete is twofold. Due to the retardation of hydration and lower early-age temperatures, the initial strength development is significantly slower. nih.gov Studies report that concrete containing urea can exhibit compressive strengths that are around 50-60% of the control mix at 3 and 7 days. mdpi.comtandfonline.com This reduction in early strength is directly proportional to the amount of urea added; higher dosages lead to a more pronounced decrease. mdpi.com

However, the long-term strength performance can be comparable to, or even exceed, that of conventional concrete. researchgate.netscipedia.com With extended curing, the unhydrated cement particles continue to react, allowing the strength to recover. mdpi.com Research has shown that concrete with 5% and 10% urea content can achieve strengths close to standard mixtures after 56 days. mdpi.com In some cases, the addition of urea has been reported to increase the 28-day compressive strength by up to 16%. ijtsrd.com This long-term strength gain is attributed to a more compact and refined microstructure that develops over time. tandfonline.com The effect on later-stage strength is generally considered to be less significant than its pronounced impact on the early stages. nih.gov

| Urea Content (by cement weight) | Age of Concrete | Impact on Compressive Strength | Reference |

|---|---|---|---|

| Varies (up to 15%) | 3 and 7 days | ~60% of control mix strength | mdpi.com |

| Not specified | Early-age | ~50% lower than control mix | tandfonline.com |

| 5% and 10% | >56 days | Strength recovered to levels of conventional low-heat mixes | mdpi.com |

| Up to 10% | 28 days | Increase in strength by up to 16.16% | ijtsrd.com |

| Not specified | 28 days | Almost no effect on compressive strength | researchgate.netnih.gov |

The inclusion of urea in concrete mixes has demonstrated significant improvements in several key durability properties.

Carbonation Resistance: Concrete mixed with urea shows excellent resistance to carbonation. mdpi.comtandfonline.com This is largely due to the high alkalinity of urea (pH ~12.8), which helps the concrete maintain a high pH environment even after the primary cement hydration has completed. mdpi.com A higher pH offers greater protection against the ingress of carbon dioxide, which typically reduces the pH of the concrete pore solution to around 9. mdpi.com Studies have shown that urea can reduce the carbonation depth of mortar mixtures by up to 35%. tandfonline.com

Drying Shrinkage: Urea is highly effective at mitigating drying shrinkage, a common issue that can lead to cracking. mdpi.comtandfonline.comscipedia.com The addition of urea has been shown to reduce drying shrinkage strain by as much as 49%. tandfonline.com This effect is proportional to the amount of urea used. mdpi.com One proposed mechanism is that urea crystals form within the concrete's pores, exerting expansion pressure and providing a water retention effect that prevents moisture from dissipating too quickly. scipedia.com

Freeze-Thaw Resistance: The durability of concrete under freeze-thaw conditions is also enhanced by the addition of urea. epstem.nettandfonline.com Urea acts to depress the freezing point of water within the concrete's pore structure. tandfonline.com Research indicates that a 10% urea substitution can increase freeze-thaw resistance by approximately 20%, as measured by a lower loss in compressive strength after repeated cycles. tandfonline.com

| Durability Property | Improvement | Reference |

|---|---|---|

| Carbonation Resistance | Carbonation depth reduced by up to 35% | tandfonline.com |

| Drying Shrinkage | Shrinkage reduction of up to 49% | tandfonline.com |

| Freeze-Thaw Resistance | Increased by up to 20% | tandfonline.com |

Impact on Mechanical Strength Development and Long-Term Performance

Role of Urea in Industrial Chemical Production Processes

Urea is a fundamental raw material in the chemical industry, serving as a precursor for the synthesis of various important compounds, including hydrazine (B178648) hydrate (B1144303) and a range of polymers and resins. wikipedia.org Its high nitrogen content and specific reactivity make it an economical and versatile starting material. wikipedia.org

The urea-based method is a prominent industrial process for the production of hydrazine hydrate. researchgate.netmdpi.com It is often favored due to the low cost and wide availability of urea as a feedstock. mdpi.com The core of the process involves a reaction between urea, sodium hypochlorite (B82951), and sodium hydroxide (B78521). researchgate.netresearchgate.net

In this process, a sodium hypochlorite solution is reacted with a urea solution in the presence of sodium hydroxide and a catalyst at elevated temperatures (around 104-105°C) to yield a crude hydrazine hydrate solution. google.com While the process is advantageous from a raw material cost perspective, it traditionally faces challenges such as relatively low synthesis yields (around 68-70%) and high energy consumption during the subsequent separation and purification stages. researchgate.netgoogle.com Modern advancements focus on optimizing reaction conditions, such as the molar ratios of reactants, and employing technologies like jet reactors and membrane separation to improve yield and reduce energy intensity. researchgate.netmdpi.com

Urea is a key building block for the synthesis of important polymers and resins, most notably melamine (B1676169) and its derivatives. wikipedia.orgbritannica.com The commercial production of melamine predominantly uses urea as the starting material. britannica.comatamankimya.com

The reaction pathway is as follows:

6 (NH₂)₂CO → 6 HCNO + 6 NH₃ (Decomposition of urea)

6 HCNO → C₃H₆N₆ + 3 CO₂ (Polymerization to melamine) chemeurope.com

The resulting melamine (1,3,5-triazine-2,4,6-triamine) is a colorless, crystalline substance rich in nitrogen. britannica.comatamankimya.com Its most significant application is in the production of melamine-formaldehyde resins through a reaction with formaldehyde. britannica.comatamankimya.com These resins are thermosetting plastics, meaning they become fixed into a strong, durable, and infusible state upon heating. britannica.com These properties make them suitable for a wide range of applications, including laminates (like Formica), molded tableware (like Melmac), coatings, and flame-retardant materials. britannica.com

Urea-Based Methods for Hydrazine Hydrate Synthesis

Development of Urea-Based Sorbents for Chemical Separations and Purification

The unique molecular structure of urea, with its carbonyl group and two amino groups, enables it to form extensive hydrogen bonds, making it a valuable component in the design of advanced sorbent materials. These materials are engineered for a variety of chemical separation and purification tasks, ranging from environmental remediation to industrial gas separation. Researchers have focused on incorporating urea or urea-like functional groups into porous materials to enhance their selectivity and capacity for capturing specific molecules.

One significant area of application is in wastewater treatment. Urea-functionalized sorbents have demonstrated high efficiency in removing pollutants. For instance, a metal-organic framework (MOF), MIL-101(Cr), when functionalized with urea and supported on activated carbon (AC), showed high adsorption efficiency for the sulfonamide antibiotic sulfacetamide. acs.orgacs.orgresearchgate.net The hydrogen bonding capability between the amino groups on the urea-functionalized sorbent and the sulfonyl groups of the antibiotic was identified as a key mechanism for the enhanced adsorption. acs.org Similarly, Zn-based MOFs densely decorated with urea functional groups have proven to be rapid and effective adsorbents for heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺) in water. acs.org

In the realm of gas separation, urea-based porous materials, particularly covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs), are gaining attention. researchgate.net Rigid nanoporous urea-CTFs, synthesized from linkers like 1,3-bis(4-cyanophenyl)urea, have shown significant potential for separating C1 and C2 hydrocarbons, an essential process in natural gas processing and petroleum refining. nih.govmdpi.com These materials exhibit high uptake capacities for acetylene (B1199291) and ethylene (B1197577) and are selective over methane. nih.govmdpi.comugent.be The selectivity is attributed to the specific interactions between the gas molecules and the urea functionalities within the framework's pores. mdpi.com